molecular formula C11H9BrN2O2 B1482725 6-(2-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2091504-13-9

6-(2-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1482725
CAS RN: 2091504-13-9
M. Wt: 281.1 g/mol
InChI Key: MHUBQPKOQACEJX-UHFFFAOYSA-N
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Description

The compound “6-(2-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a complex organic molecule. It likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve reactions with organometallic reagents or the reaction of triarylboranes with a ligand .

Scientific Research Applications

Selective Electrocatalytic Synthesis

Research indicates a selective and efficient electrocatalytic method for synthesizing substituted spirobarbituric dihydrofurans using 6-hydroxy-5-[(2-hydroxy-6-oxocyclohex-1-en-1-yl)(aryl)methyl]-1,3-dimethylpyrimidine-2,4-(1H,3H)-diones. This process, conducted in alcohols in an undivided cell with sodium halides, yields high-quality compounds, as confirmed by X-ray diffraction data, highlighting the compound's potential in electrocatalytic applications (Elinson et al., 2021).

Chemical Reactions and Derivatives

Studies show that N-Substituted 6-methyl-1,2,3,4-tetrahydropyridine-2,4-diones can react with various carboxylic acid chlorides to form 4-O-acyl derivatives. These derivatives undergo further chemical transformations, leading to a series of products with potential utility in chemical synthesis and modification (Rubinov et al., 2008).

Supramolecular Assemblies

Innovative pyrimidine derivatives have been synthesized and investigated for their potential as ligands in co-crystallization processes, resulting in complex supramolecular structures. These structures, characterized by extensive hydrogen-bonding interactions, highlight the compound's relevance in the study and development of novel supramolecular assemblies (Fonari et al., 2004).

properties

IUPAC Name

6-(2-bromophenyl)-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-14-10(15)6-9(13-11(14)16)7-4-2-3-5-8(7)12/h2-6H,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUBQPKOQACEJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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